REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Br)=[CH:5][CH:4]=1.[CH2:13]([CH2:15][NH2:16])[OH:14]>C(O)C>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH:16][CH2:15][CH2:13][OH:14])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
664 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(CBr)C=C1)(F)F
|
Name
|
|
Quantity
|
1.02 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was isolated
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(CNCCO)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 585 mg | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |